molecular formula C8H6IN3S B8127948 8-Iodo-2-methylsulfanyl-pyrido[4,3-d]pyrimidine

8-Iodo-2-methylsulfanyl-pyrido[4,3-d]pyrimidine

Cat. No.: B8127948
M. Wt: 303.13 g/mol
InChI Key: BSRGXJLCDDVAMG-UHFFFAOYSA-N
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Description

8-Iodo-2-methylsulfanyl-pyrido[4,3-d]pyrimidine is a specialized chemical scaffold designed for anticancer research, particularly in the development of Kirsten rat sarcoma viral oncogene homolog (KRAS) inhibitors . KRAS is one of the most frequently mutated oncogenes in human cancers, driving a significant proportion of non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma (PDAC) . While approved therapies often target the KRAS G12C mutation, novel pyrido[4,3-d]pyrimidine compounds are being investigated for their potential to inhibit a broader spectrum of mutant KRAS isoforms, including G12D and G12V, thereby addressing a major unmet medical need in oncology . The structure of this compound is central to its research value. The pyrido[4,3-d]pyrimidine core acts as a privileged pharmacophore capable of interacting with key residues in the ATP-binding pocket of drug targets . The 2-methylsulfanyl and 8-iodo substituents serve as critical synthetic handles for further structure-activity relationship (SAR) studies through cross-coupling reactions and functional group interconversions, allowing medicinal chemists to optimize potency, selectivity, and drug-like properties . This makes it a versatile building block for constructing focused libraries aimed at disrupting critical oncogenic signaling pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-iodo-2-methylsulfanylpyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3S/c1-13-8-11-3-5-2-10-4-6(9)7(5)12-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRGXJLCDDVAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NC=C2C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-Iodo-2-methylsulfanyl-pyrido[4,3-d]pyrimidine is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer pathways.

  • Enzyme Inhibition : This compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Preliminary studies indicate that derivatives of pyrido[4,3-d]pyrimidine can significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Tyrosine Kinase Inhibition : The structural features of this compound suggest potential as a tyrosine kinase inhibitor (TKI). Tyrosine kinases are critical in signaling pathways that regulate cell proliferation and survival, making them important targets in cancer therapy. Compounds with similar structures have shown high inhibitory activities against kinases involved in solid tumors .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the pyrido[4,3-d]pyrimidine scaffold can enhance biological activity. For instance:

  • Substituents at C4 : The introduction of electron-donating groups at the C4 position has been linked to increased potency against COX-2 and improved TKI activity. Compounds with alkyl or aryl groups at this position exhibited enhanced inhibition compared to their unsubstituted counterparts .
  • Iodine Substitution : The presence of iodine at the 8-position may influence the lipophilicity and binding affinity of the compound to its target sites, potentially enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anti-inflammatory Activity : In a study assessing various pyrimidine derivatives, this compound was shown to exhibit significant anti-inflammatory effects in vitro by reducing COX-2 expression levels in cultured cells. The compound's IC50 value was found to be comparable to those of known anti-inflammatory agents .
  • Cancer Cell Line Studies : Research involving cancer cell lines demonstrated that this compound could inhibit cell proliferation in several types of cancer, including lung and pancreatic cancers. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
COX-2 InhibitionSignificant suppression
Tyrosine Kinase InhibitionHigh inhibitory activity against ZAP-70
Anti-cancer ActivityReduced proliferation in cancer cell lines

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as an inhibitor of key enzymes involved in cancer progression.

  • Tyrosine Kinase Inhibition : Pyrido[4,3-d]pyrimidines, including 8-iodo-2-methylsulfanyl-pyrido[4,3-d]pyrimidine, have shown promise as tyrosine kinase inhibitors (TKIs). These compounds can target overexpressed proteins associated with solid tumors, such as lung and pancreatic cancers. Recent studies have synthesized various derivatives that exhibit high biological activity against tyrosine kinases like ZAP-70 and SYK, which are crucial in lymphoma treatment .
  • In vitro Studies : Specific derivatives of this compound have demonstrated potent cytotoxicity against several cancer cell lines. For instance, compounds derived from the pyrido[4,3-d]pyrimidine scaffold exhibited IC50 values lower than standard treatments like erlotinib, indicating superior efficacy against prostate cancer cells (IC50 = 7.12 µM for one derivative) .
CompoundCancer TypeIC50 (µM)Comparison
8aProstate7.98More active than erlotinib (11.05 µM)
8dLung7.23Comparable to erlotinib
9aProstate9.26Strong activity observed

Antimicrobial Properties

Beyond its anticancer applications, this compound has been explored for its antimicrobial properties. Compounds in the pyrido[4,3-d]pyrimidine class have been shown to inhibit bacterial protein synthesis and exhibit activity against various pathogens.

  • Mechanism of Action : The presence of halogens and sulfur in its structure enhances its reactivity with biological targets, making it a candidate for developing new antibiotics .

Research and Development

The compound serves as a valuable building block in medicinal chemistry for synthesizing new derivatives with enhanced pharmacological profiles.

  • Synthetic Methodologies : Various synthetic pathways have been developed to modify the C4 position of the pyrido[4,3-d]pyrimidine scaffold, allowing for the exploration of diverse chemical spaces and the development of compounds with improved selectivity and potency .
  • Case Studies : Research has highlighted the synthesis of multiple derivatives that were tested for their biological activities. For example, specific modifications led to compounds with high inhibitory activities against target kinases involved in cancer pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Electronic Parameters of Selected Pyrido/Pyrimidine Derivatives
Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (D)
8-Iodo-2-methylsulfanyl-pyrido[4,3-d]pyrimidine*
Pyrazolo[4,3-e][1,2,4]triazine derivatives -7.75 -5.94 1.437 3.100–8.420
4-Chloro-7-aryl-2-methylsulfanyl-7,8-dihydropyrido[2,3-d]pyrimidines
5-Aminopyrazolo[4,3-e][1,2,4]triazines 1.5–2.0 (estimated) ~4.5
  • The iodine substituent in this compound likely further reduces the HOMO-LUMO gap compared to non-halogenated analogs, enhancing electrophilicity. Dipole moments in pyrazolo[4,3-e]triazines range from 3.100 to 8.420 D, with spatial alignment parallel to the heterocyclic core . The methylsulfanyl group in the target compound may amplify dipole effects due to sulfur’s polarizability.
  • Substituent Effects: Methylsulfanyl Group: Common in analogs (e.g., 4-Chloro-2-methylsulfanyl-7,8-dihydropyrido[2,3-d]pyrimidines ), this group increases lipophilicity (logP ~2.5–3.0) and stabilizes the molecule via sulfur-mediated hydrogen bonding.

Lipophilicity and Pharmacokinetic Properties

  • Pyrazolo[4,3-e]triazines exhibit logP values of 1.8–2.5 (RP-HPLC) and 2.0–3.0 (IAM chromatography), indicating moderate membrane permeability .

Q & A

Q. What synthetic strategies are effective for introducing iodo and methylsulfanyl groups into pyrido[4,3-d]pyrimidine scaffolds?

The introduction of methylsulfanyl groups typically employs nucleophilic aromatic substitution (SNAr) reactions. For example, 4,6-dichloro-2-(methylsulfanyl)pyrimidine can react with amines or aldehydes under mild conditions to yield substituted derivatives . The iodo group is often introduced via halogen exchange (e.g., using NaI or KI in polar solvents like DMF) or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) when pre-functionalized with a leaving group (e.g., Cl or Br) .

Q. Which spectroscopic techniques are most reliable for characterizing 8-Iodo-2-methylsulfanyl-pyrido[4,3-d]pyrimidine?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For example, methylsulfanyl groups typically show singlets near δ 2.5 ppm in ¹H NMR, while aromatic protons in pyrido-pyrimidines appear as distinct multiplet patterns .
  • IR spectroscopy : To identify functional groups (e.g., C=O stretches near 1680 cm⁻¹ in related compounds) .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ detection) .

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity and volatility.
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Dispose of waste via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How does the iodo substituent influence the reactivity of pyrido[4,3-d]pyrimidine in cross-coupling reactions?

The iodo group acts as a superior leaving group compared to chloro or bromo substituents in palladium-catalyzed reactions, enabling efficient Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the methylsulfanyl group may slow reactions, requiring optimized conditions (e.g., higher temperatures or stronger bases like Cs₂CO₃) . For example, in related dihydropyrido-pyrimidines, iodo-substituted derivatives showed 85–95% yields in coupling with aryl boronic acids .

Q. How can contradictions in biological activity data for pyrido[4,3-d]pyrimidine derivatives be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing iodine with bromine) to isolate electronic/steric effects. For instance, kinase inhibition potency in pyrido-pyrimidines correlates with electron-withdrawing groups at C-8 .
  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls. Discrepancies in IC₅₀ values for similar compounds often arise from assay variability .

Q. What computational methods predict the biological targets of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., p38α MAPK, a target for related pyrido-pyrimidines) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the pyrimidine ring) using tools like Schrödinger’s Phase .

Q. How can regioselectivity challenges during pyrido-pyrimidine derivatization be addressed?

  • Directing Groups : Use methylsulfanyl or amino groups to guide electrophilic substitution. For example, the methylsulfanyl group at C-2 in pyrido[2,3-d]pyrimidines directs incoming nucleophiles to C-4 .
  • Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., silyl protection of hydroxyl groups) to achieve selective functionalization .

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